D-Kyotorphine

Vue d'ensemble

Description

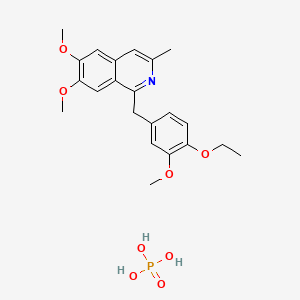

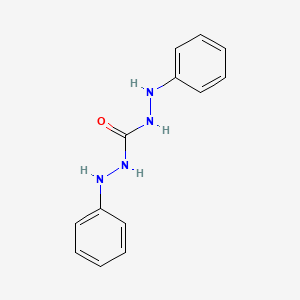

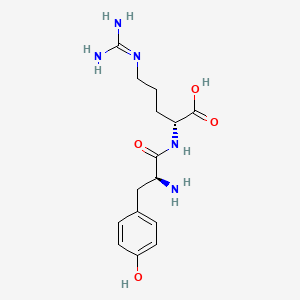

D-Kyotorphin: is a dipeptide composed of L-Tyrosine and D-Arginine. It was discovered in 1979 by Japanese researchers and is known for its analgesic properties. Unlike traditional opioids, D-Kyotorphin does not interact directly with opioid receptors but instead induces the release of Met-enkephalin, a natural pain-relieving peptide .

Applications De Recherche Scientifique

Chemistry

Peptide Synthesis: D-Kyotorphin serves as a model compound for studying peptide synthesis techniques and developing new synthetic methodologies.

Biology

Neuromodulation: D-Kyotorphin is studied for its role in neuromodulation and its potential to release Met-enkephalin, which has implications for pain management.

Medicine

Neuroprotection: Research suggests that D-Kyotorphin and its derivatives may have neuroprotective effects, making them potential candidates for treating neurodegenerative diseases.

Industry

Pharmaceutical Development: D-Kyotorphin is used in the development of new pharmaceutical formulations and drug delivery systems.

Mécanisme D'action

Target of Action

D-Kyotorphin, a synthetic analogue of the endogenous neuropeptide Kyotorphin (KTP), primarily targets the central nervous system . It is believed to interact with a specific G protein-coupled receptor, which mediates the activation of phospholipase C (PLC) and inhibition of adenylyl cyclase through G_i .

Mode of Action

D-Kyotorphin, like its natural counterpart, is thought to induce the release of Met-enkephalins . This release is believed to be facilitated by the opening of plasma membrane Ca^2+ channels through a conformational coupling of the InsP_3 receptor with the transient receptor potential C1, which is downstream of the kyotorphin receptor-mediated activation of G_i and PLC .

Biochemical Pathways

Kyotorphin can be formed in the brain by two pathways :

- From precursor proteins degradation either by membrane-bound aminopeptidase or cytosolic Ca^2+ activated protease .

- From its precursor L-amino acids, tyrosine and arginine, in a reaction catalyzed by KTP synthetase dependent on ATP and Mg^2+ .

Pharmacokinetics

It is known that the clearance of kyotorphin, like many other neuropeptides, is mediated by extracellular peptidases and peptide transporters . To improve the bioavailability of Kyotorphin, researchers have developed more lipophilic derivatives that are more prone to cross the blood-brain barrier (BBB) and are also more resistant to enzymatic degradation .

Result of Action

The primary result of D-Kyotorphin’s action is analgesia . It is believed to reduce exploratory behavior, possibly mediated by the monoaminergic brain systems . D-Kyotorphin, like Kyotorphin, is thought to induce Met-enkephalins release, contributing to its analgesic effect .

Action Environment

The action of D-Kyotorphin is influenced by the environment within the central nervous system. The ability to bind glycolipids concomitant to the anchoring in the lipid membranes through the Ib residue explains the analgesic potency of IbKTP-NH_2 given the enriched glycocalyx of the blood-brain barrier cells .

Analyse Biochimique

Biochemical Properties

D-Kyotorphin, like its natural counterpart, binds to a specific receptor and induces Met-enkephalin release . This interaction falls into two groups: those mediated via opioid peptides and those that are opioid peptide-independent . It is synthesized from its amino acids precursors L-arginine and L-tyrosine by the action of the enzyme kyotorphin synthetase .

Cellular Effects

D-Kyotorphin has been shown to have modulating effects on acute immobilization stress-induced analgesia in rats, possibly through both opioid and non-opioid systems . It has also been found to increase the number of NADPH-d reactive neurons in the dorsolateral periaqueductal gray (dlPAG) in control but not in stressed groups .

Molecular Mechanism

D-Kyotorphin acts by releasing Met-enkephalin and stabilizing it from degradation . It has a specific G protein-coupled receptor, which mediates the activation of phospholipase C (PLC) and inhibition of adenylyl cyclase through G_i . The opening of plasma membrane Ca^2+ channels through a conformational coupling of the InsP_3 receptor with the transient receptor potential C1, downstream of the D-Kyotorphin receptor-mediated activation of G_i and PLC, could be a potential underlying mechanism of Met-enkephalin release .

Dosage Effects in Animal Models

At a dosage of 32.3 mg.kg^-1, D-Kyotorphin showed an effect comparable to morphine at 5 mg.kg^-1 in acute pain animal models, meaning the equi-effective dose of D-Kyotorphin was about fivefold that of morphine .

Metabolic Pathways

D-Kyotorphin can be formed in the brain by two pathways: from precursor proteins degradation either by membrane-bound aminopeptidase or cytosolic Ca^2+ activated protease, and/or from its precursor L-amino acids, tyrosine and arginine, in a reaction catalyzed by D-Kyotorphin synthetase .

Transport and Distribution

D-Kyotorphin is unevenly distributed over the brain, with the majority concentrated in the cerebral cortex . The transport and distribution of D-Kyotorphin within cells and tissues are likely facilitated by specific transporters or binding proteins, although specific studies on this topic are limited.

Subcellular Localization

D-Kyotorphin is subcellularly localized in the synaptosome fraction or nerve-ending particles

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Chemical Synthesis: D-Kyotorphin can be synthesized by coupling L-Tyrosine and D-Arginine using standard peptide synthesis techniques.

Industrial Production Methods: : Industrial production of D-Kyotorphin is less common due to its specialized applications. large-scale synthesis can be achieved using automated peptide synthesizers, which allow for the efficient and high-yield production of peptides through solid-phase synthesis techniques .

Analyse Des Réactions Chimiques

Types of Reactions

Oxidation: D-Kyotorphin can undergo oxidation reactions, particularly at the phenolic hydroxyl group of the tyrosine residue.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, peracids, and other oxidizing agents.

Reduction: Reducing agents like dithiothreitol (DTT) for disulfide bond reduction.

Substitution: Coupling reagents such as DCC and HOBt for peptide bond formation.

Major Products

Oxidation: Oxidized derivatives of D-Kyotorphin with potential changes in biological activity.

Reduction: Reduced forms of D-Kyotorphin or its analogues.

Substitution: Various substituted derivatives with modified pharmacological properties.

Comparaison Avec Des Composés Similaires

Similar Compounds

Kyotorphin (L-Tyrosine-L-Arginine): The natural analogue of D-Kyotorphin, which also induces Met-enkephalin release but is less stable enzymatically.

Leucine-Arginine: A dipeptide that acts as a specific antagonist of the kyotorphin receptor.

Norcanavaine and Norcanaline Derivatives: Modified analogues of D-Kyotorphin with enhanced stability and altered pharmacological properties.

Uniqueness: : D-Kyotorphin is unique due to its higher enzymatic stability compared to its natural analogue, Kyotorphin. This stability results in a longer duration of action and higher in vivo activity, making it a more effective analgesic agent .

Propriétés

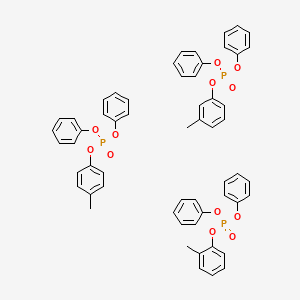

IUPAC Name |

(2R)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23N5O4/c16-11(8-9-3-5-10(21)6-4-9)13(22)20-12(14(23)24)2-1-7-19-15(17)18/h3-6,11-12,21H,1-2,7-8,16H2,(H,20,22)(H,23,24)(H4,17,18,19)/t11-,12+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXNRXNCCROJZFB-NWDGAFQWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC(C(=O)NC(CCCN=C(N)N)C(=O)O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1C[C@@H](C(=O)N[C@H](CCCN=C(N)N)C(=O)O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23N5O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00221137 | |

| Record name | D-Kyotorphin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00221137 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

337.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70904-57-3 | |

| Record name | D-Kyotorphin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070904573 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | D-Kyotorphin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00221137 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.